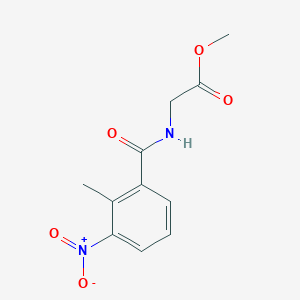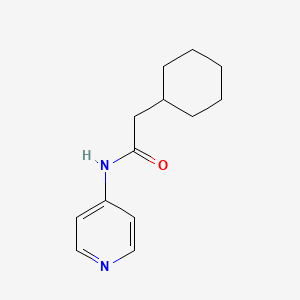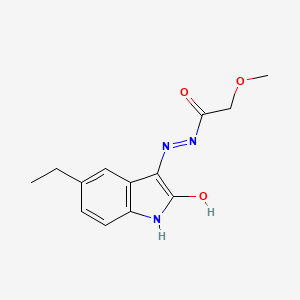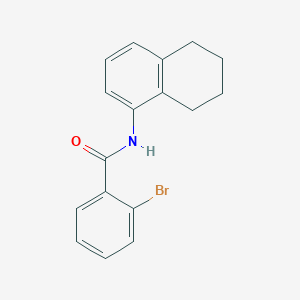![molecular formula C23H16N2O B5740018 4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)
4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as BIMN and has been studied extensively for its biological and physiological effects.
Mecanismo De Acción
BIMN exerts its biological effects by inhibiting the activity of protein kinases, which play a crucial role in cell growth and proliferation. Specifically, BIMN inhibits the activity of the protein kinase CK2, which is overexpressed in many cancer cells. By inhibiting CK2, BIMN disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
BIMN has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BIMN has been found to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BIMN in lab experiments is its potent biological activity. BIMN has been shown to be effective at low concentrations, making it a cost-effective tool for researchers. However, BIMN is also highly toxic, which can make it difficult to work with in the lab. Researchers must take appropriate safety precautions when handling BIMN.
Direcciones Futuras
There are several potential future directions for research on BIMN. One area of interest is the development of BIMN derivatives that are less toxic than the parent compound. Another area of research is the identification of specific cancer types that are particularly sensitive to BIMN treatment. In addition, BIMN could be used in combination with other cancer treatments to enhance their effectiveness. Finally, BIMN could be studied for its potential use in the treatment of other diseases beyond cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile is a chemical compound with significant potential for medical research. Its potent biological activity and anti-cancer properties make it a valuable tool for researchers. However, its toxicity must be taken into account when working with the compound. With further research, BIMN and its derivatives could have a significant impact on the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of BIMN involves a multi-step process that starts with the reaction of 3-benzoylindole with benzyl chloride in the presence of a base. The resulting product is then reacted with 4-chlorobenzonitrile to produce BIMN. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
BIMN has been studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer and leukemia. BIMN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BIMN has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[(3-benzoylindol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c24-14-17-10-12-18(13-11-17)15-25-16-21(20-8-4-5-9-22(20)25)23(26)19-6-2-1-3-7-19/h1-13,16H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQQYYGJCFHBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(phenylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)
![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)

![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)


![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)